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molecular formula C12H9N B1244180 2-Cyano-7-methylnaphthalene CAS No. 38879-96-8

2-Cyano-7-methylnaphthalene

Cat. No. B1244180
M. Wt: 167.21 g/mol
InChI Key: XEJYIXSQJAMFDO-UHFFFAOYSA-N
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Patent
US06515142B2

Procedure details

2,2′-azobisisobutyronitrile (982 mg, 6 mmol) and acetonitrile (100 ml) were added to 7-methyl-2-naphthalene carbonitrile (10.0 g, 60 mmol) at room temperature. N-bromosuccinimide (10.6 g, 60 mmol) was added thereto, and the mixture was subjected to heating and refluxing for 2 hours. The resultant mixture was cooled to room temperature. Water (100 ml) and toluene (100 ml) were added to the mixture for extraction. The resultant organic layer was washed twice with water (100 ml). After concentration of a part of the organic layer under reduced pressure, analysis of the residue by reversed-phase chromatography by use of the obtained product from Example 11 as a standard sample revealed that 12.1 g of the title compound was obtained (82% yield).
Quantity
982 mg
Type
reactant
Reaction Step One
Quantity
100 mL
Type
reactant
Reaction Step One
Quantity
10 g
Type
reactant
Reaction Step One
Quantity
10.6 g
Type
reactant
Reaction Step Two
[Compound]
Name
resultant mixture
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
100 mL
Type
solvent
Reaction Step Four
Name
Quantity
100 mL
Type
solvent
Reaction Step Four

Identifiers

REACTION_CXSMILES
N(C(C)(C)C#N)=NC(C)(C)C#N.C(#N)C.[CH3:16][C:17]1[CH:26]=[C:25]2[C:20]([CH:21]=[CH:22][C:23]([C:27]#[N:28])=[CH:24]2)=[CH:19][CH:18]=1.[Br:29]N1C(=O)CCC1=O>C1(C)C=CC=CC=1.O>[Br:29][CH2:16][C:17]1[CH:26]=[C:25]2[C:20]([CH:21]=[CH:22][C:23]([C:27]#[N:28])=[CH:24]2)=[CH:19][CH:18]=1

Inputs

Step One
Name
Quantity
982 mg
Type
reactant
Smiles
N(=NC(C#N)(C)C)C(C#N)(C)C
Name
Quantity
100 mL
Type
reactant
Smiles
C(C)#N
Name
Quantity
10 g
Type
reactant
Smiles
CC1=CC=C2C=CC(=CC2=C1)C#N
Step Two
Name
Quantity
10.6 g
Type
reactant
Smiles
BrN1C(CCC1=O)=O
Step Three
Name
resultant mixture
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Four
Name
Quantity
100 mL
Type
solvent
Smiles
C1(=CC=CC=C1)C
Name
Quantity
100 mL
Type
solvent
Smiles
O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
to heating
TEMPERATURE
Type
TEMPERATURE
Details
refluxing for 2 hours
Duration
2 h
WASH
Type
WASH
Details
The resultant organic layer was washed twice with water (100 ml)
CUSTOM
Type
CUSTOM
Details
was obtained (82% yield)

Outcomes

Product
Name
Type
Smiles
BrCC1=CC=C2C=CC(=CC2=C1)C#N
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 82%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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